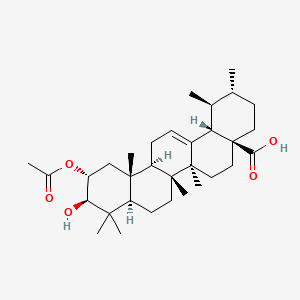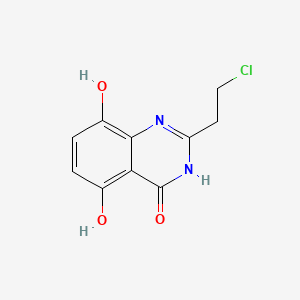![molecular formula C21H30O3 B13834844 (8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyprogesterone is a synthetic steroid hormone that is structurally related to progesterone. It is primarily used in medical applications to reduce the risk of preterm birth in women who have a history of spontaneous preterm delivery. Hydroxyprogesterone is also involved in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxyprogesterone can be synthesized from progesterone through a hydroxylation reactionThis can be achieved using various hydroxylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, hydroxyprogesterone is often produced through a multi-step synthesis process. This involves the initial hydroxylation of progesterone followed by purification steps to isolate the desired product. The reaction conditions typically include the use of solvents like methanol and reagents such as formic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxyprogesterone undergoes several types of chemical reactions, including:
Oxidation: Conversion to other steroid hormones.
Reduction: Formation of reduced steroid derivatives.
Substitution: Introduction of various functional groups at specific positions on the steroid backbone
Common Reagents and Conditions:
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Utilizes reagents like halogens or alkylating agents under specific conditions
Major Products: The major products formed from these reactions include various steroid derivatives that have different biological activities. For example, oxidation can lead to the formation of corticosteroids, while reduction can produce androgens .
Applications De Recherche Scientifique
Hydroxyprogesterone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in steroidogenesis and hormone regulation.
Medicine: Primarily used to prevent preterm birth and manage conditions like congenital adrenal hyperplasia.
Industry: Employed in the production of various pharmaceutical formulations
Mécanisme D'action
Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of hydroxyprogesterone to these receptors leads to the regulation of gene transcription, which ultimately influences various physiological processes such as the maintenance of pregnancy and the prevention of preterm birth .
Comparaison Avec Des Composés Similaires
Progesterone: A natural progestogen with similar biological activities.
Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy.
Megestrol acetate: Another synthetic progestin with applications in cancer treatment
Uniqueness: Hydroxyprogesterone is unique in its specific application for preventing preterm birth in women with a history of spontaneous preterm delivery. Unlike other progestins, it has a longer duration of action and is specifically formulated for this purpose .
Propriétés
Formule moléculaire |
C21H30O3 |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)11-19(24)21(13,3)18(15)8-9-20(16,17)2/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-/m0/s1 |
Clé InChI |
AARNXMRADQFOEB-FDIQSBBYSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC([C@]34C)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC(C34C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)

![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![N-Ethyl-N-[(4-methylpiperazin-1-YL)methyl]ethanamine](/img/structure/B13834805.png)

![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)





![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
